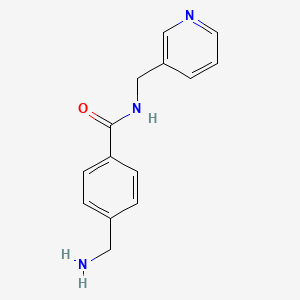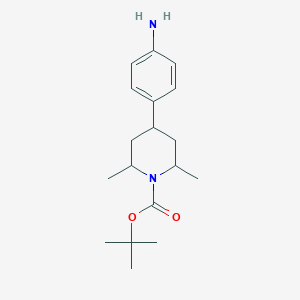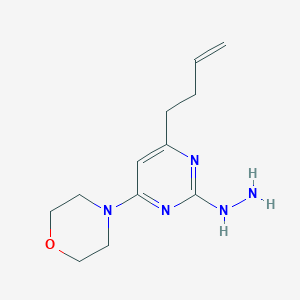
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: 4-but-3-enyl-2-chloropyrimidine, morpholine
- Conditions: Heating in an aprotic solvent like dimethylformamide (DMF)
- Product: 4-but-3-enyl-6-morpholin-4-ylpyrimidine
Step 3: Addition of the Hydrazine Group
- Reactants: 4-but-3-enyl-6-morpholin-4-ylpyrimidine, hydrazine hydrate
- Conditions: Stirring at room temperature
- Product: (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the pyrimidine ring or the hydrazine moiety, potentially leading to the formation of amines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Epoxides, diols
Reduction: Amines, hydrazones
Substitution: Various substituted pyrimidines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine typically involves multi-step organic reactions
-
Step 1: Synthesis of the Pyrimidine Core
- Reactants: 2,4-dichloropyrimidine, but-3-en-1-ol
- Conditions: Reflux in the presence of a base such as potassium carbonate
- Product: 4-but-3-enyl-2-chloropyrimidine
科学的研究の応用
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to the inhibition of enzymatic activity or interference with DNA replication. The pyrimidine ring can interact with various receptors or enzymes, modulating their activity.
類似化合物との比較
- (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)amine
- (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazone
- (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)thiol
Comparison:
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)amine:
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazone: Contains a hydrazone group instead of a hydrazine, which may alter its chemical reactivity and biological activity.
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)thiol:
The unique combination of the butenyl, morpholine, pyrimidine, and hydrazine groups in (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine makes it a versatile compound with diverse applications and reactivity.
特性
分子式 |
C12H19N5O |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
(4-but-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C12H19N5O/c1-2-3-4-10-9-11(15-12(14-10)16-13)17-5-7-18-8-6-17/h2,9H,1,3-8,13H2,(H,14,15,16) |
InChIキー |
IXWWQHIMXWTXMV-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CC(=NC(=N1)NN)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


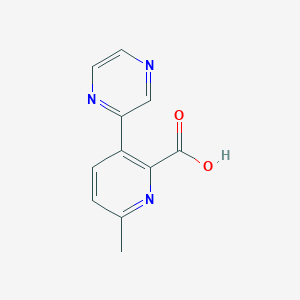
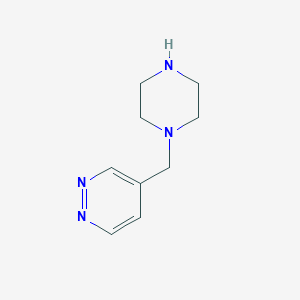
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
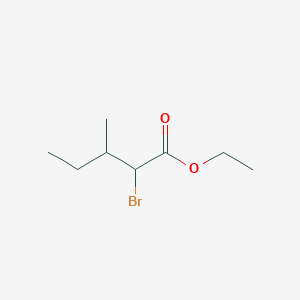
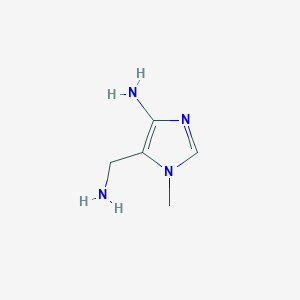
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)





